molecular formula C13H16FNO4S B4995873 methyl 2-fluoro-5-(1-piperidinylsulfonyl)benzoate

methyl 2-fluoro-5-(1-piperidinylsulfonyl)benzoate

Cat. No. B4995873
M. Wt: 301.34 g/mol
InChI Key: NYOKYZINHDPKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-5-(1-piperidinylsulfonyl)benzoate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of sulfonyl fluorides and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(1-piperidinylsulfonyl)benzoate involves the covalent modification of target proteins through the formation of a sulfonyl fluoride bond. This modification can lead to the inhibition of enzyme activity and the disruption of protein function, ultimately resulting in the therapeutic effects observed.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses such as HIV and influenza.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 2-fluoro-5-(1-piperidinylsulfonyl)benzoate in lab experiments is its high selectivity for target proteins. Additionally, it has a relatively low toxicity profile and can be easily synthesized in the lab. However, one limitation is its potential for off-target effects, which can lead to unintended consequences in experimental systems.

Future Directions

There are numerous future directions for the study of methyl 2-fluoro-5-(1-piperidinylsulfonyl)benzoate. One potential area of research is the development of more potent and selective compounds based on the structure of this molecule. Additionally, further studies are needed to elucidate the mechanism of action and potential therapeutic applications of this compound in various disease states. Finally, the development of new synthetic methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of methyl 2-fluoro-5-(1-piperidinylsulfonyl)benzoate can be achieved through the reaction of 2-fluoro-5-nitrobenzoic acid with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and a catalyst to obtain the final compound.

Scientific Research Applications

Methyl 2-fluoro-5-(1-piperidinylsulfonyl)benzoate has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various scientific research studies, including its use as an anti-inflammatory, antitumor, and antiviral agent. Additionally, it has been used as a tool in the study of enzyme inhibition and protein modification.

properties

IUPAC Name

methyl 2-fluoro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-19-13(16)11-9-10(5-6-12(11)14)20(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOKYZINHDPKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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